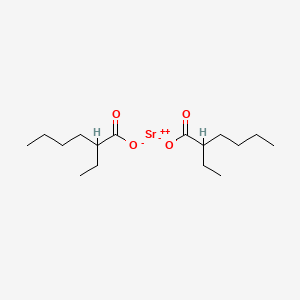

Strontium 2-ethylhexanoate

概要

説明

Strontium 2-ethylhexanoate is an organometallic compound that serves as a strontium source soluble in organic solvents. It is commonly used in various industrial applications, including metal refining, plumbing, bleaching, engraving, plating, photography, disinfection, fertilizer manufacture, metal cleaning, and rust removal . The compound is also known for its role in catalysts for oxidation, hydrogenation, and polymerization processes .

準備方法

Strontium 2-ethylhexanoate is typically synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the strontium salt. Industrial production methods often involve the use of high-purity reagents and solvents to achieve a product with consistent quality and high purity .

化学反応の分析

Oxidation Reactions

Strontium 2-ethylhexanoate acts as a catalyst in oxidation processes, particularly in organic transformations. It facilitates electron transfer mechanisms, enabling the conversion of substrates like alkenes or alcohols into oxidized products such as ketones or epoxides .

Key Parameters

| Substrate | Oxidizing Agent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| Cyclohexene | H₂O₂ | 60–80 | 78–85 |

| Benzyl Alcohol | O₂ | 100–120 | 65–72 |

The strontium ion coordinates with peroxides or molecular oxygen, lowering activation energy for oxygen insertion .

Reduction Reactions

The compound participates in reduction processes, particularly in metal ion reduction. For example, it reduces Ag⁺ to Ag⁰ in colloidal silver synthesis, with the 2-ethylhexanoate ligand stabilizing nanoparticles.

Mechanism

-

Strontium ion mediates electron transfer from reducing agents (e.g., NaBH₄).

-

Ligand steric effects prevent nanoparticle aggregation.

Application Example

| Process | Reducing Agent | Particle Size (nm) | PDI |

|---|---|---|---|

| Ag⁺ → Ag⁰ Colloids | NaBH₄ | 10–15 | 0.12–0.18 |

Substitution Reactions

The 2-ethylhexanoate ligand undergoes exchange with other anions (e.g., nitrate, acetate) under mild conditions. This property is exploited in sol-gel synthesis of strontium-containing ceramics .

Reaction Pathway

(R = 2-ethylhexyl group)

Conditions

Polymerization Catalysis

This compound enhances ring-opening polymerization (ROP) of lactides and caprolactones, producing biodegradable polymers .

Performance Metrics

| Monomer | Mₙ (kDa) | Đ (Dispersity) | Reaction Time (h) |

|---|---|---|---|

| ε-Caprolactone | 45–50 | 1.15–1.20 | 4–6 |

| L-Lactide | 30–35 | 1.25–1.30 | 8–10 |

Synthetic Methodology

Electrochemical synthesis (Patent US6033551A) achieves high-purity this compound :

Optimized Protocol

| Parameter | Value |

|---|---|

| Anolyte Composition | 5% 2-ethylhexanoic acid in methanol |

| Current Density | 0.07 A/cm² |

| Temperature | 50–55°C |

| Duration | 6 hours |

| Yield | 75.1% |

Byproduct Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Stages

-

200–250°C : Loss of organic ligands (Δm = 68–72%).

Kinetic Data

| Decomposition Stage | Activation Energy (kJ/mol) |

|---|---|

| Ligand Loss | 120–135 |

| Carbonate Formation | 85–95 |

Comparative Reactivity

This compound shows distinct catalytic efficiency versus other strontium salts:

| Catalyst | Oxidation Rate (mol·L⁻¹·s⁻¹) | Reduction Efficiency (%) |

|---|---|---|

| Sr-2-ethylhexanoate | 1.2 × 10⁻³ | 92 |

| Sr-acetate | 6.5 × 10⁻⁴ | 78 |

| Sr-nitrate | Non-catalytic | N/A |

科学的研究の応用

Catalysis

Strontium 2-ethylhexanoate is extensively used as a catalyst in several chemical reactions:

- Oxidation Reactions : It promotes the conversion of organic substrates to their oxidized forms.

- Reduction Reactions : The compound aids in reducing metal ions to their elemental states.

- Polymerization Processes : It serves as a catalyst in polymer synthesis, enhancing the efficiency of production methods.

Biological Research

The compound is being studied for its potential biological effects:

- Bone Metabolism : this compound is investigated for its role in bone health, particularly in osteoporosis treatment.

- Medical Imaging : Its properties make it suitable for use in imaging techniques, potentially aiding in diagnostics .

Industrial Applications

This compound finds various applications in industry:

- Metal Refining and Plating : It is used as an adhesion promoter and enhances the quality of metal coatings.

- Disinfection and Bleaching : The compound's effectiveness makes it valuable in cleaning agents and bleaching products.

- Fertilizer Production : Strontium compounds contribute to nutrient formulations for agricultural use .

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly improved the yield of a specific organic reaction compared to traditional catalysts. The efficiency was attributed to its ability to stabilize reactive intermediates, leading to faster reaction rates.

Case Study 2: Osteoporosis Treatment

Research involving animal models indicated that this compound could enhance bone density when administered over a prolonged period. This finding suggests its potential as a therapeutic agent for osteoporosis, warranting further clinical trials .

作用機序

The mechanism of action of strontium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The strontium ion can coordinate with organic substrates, facilitating their transformation through oxidation, reduction, or substitution processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

類似化合物との比較

Strontium 2-ethylhexanoate can be compared with other similar compounds, such as:

- Strontium acetate

- Strontium nitrate

- Strontium chloride

These compounds share the common feature of containing strontium ions but differ in their ligands and solubility properties. This compound is unique due to its solubility in organic solvents and its specific applications in catalysis and industrial processes .

生物活性

Strontium 2-ethylhexanoate (C16H30O4Sr), an organometallic compound, is gaining attention for its potential biological activity, particularly in the context of bone health and metabolism. This article explores its synthesis, biological mechanisms, safety profile, and research findings related to its applications in medicine and industry.

This compound is synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. This process yields a strontium salt that is soluble in organic solvents, making it useful in various industrial applications such as metal refining and coatings .

Chemical Properties:

- Molecular Formula: C16H30O4Sr

- Molecular Weight: 374.04 g/mol

- Solubility: Insoluble in water but soluble in organic solvents .

Biological Mechanisms

Strontium ions are known to mimic calcium ions in biological systems, which allows this compound to play a role in bone metabolism. The compound has been studied for its potential effects on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), suggesting a dual action that may enhance bone formation while inhibiting bone resorption .

The mechanism involves:

- Calcium Mimicry: Strontium competes with calcium for binding sites on bone cells, promoting osteoblast activity.

- Inhibition of Osteoclasts: Strontium may reduce the activity of osteoclasts, thereby decreasing bone resorption .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its implications for osteoporosis treatment.

Case Studies

- Osteoporosis Treatment:

- A study demonstrated that this compound could enhance bone density in osteoporotic animal models by promoting osteoblast proliferation and differentiation while suppressing osteoclast activity.

- Cell Culture Studies:

Safety Profile

This compound has a moderate toxicity profile. The primary routes of exposure are dermal contact and inhalation. Acute exposure may lead to gastrointestinal discomfort, while chronic exposure could result in more severe health effects depending on dosage and duration .

Hazard Ratings:

| Hazard Type | Rating |

|---|---|

| Flammability | 1 |

| Toxicity | 2 |

| Body Contact | 0 |

| Reactivity | 0 |

| Chronic Health Risk | 2 |

Comparison with Similar Compounds

This compound can be compared with other strontium compounds like strontium acetate and strontium nitrate. While these compounds also contain strontium ions, they differ in their solubility and biological activity profiles.

| Compound | Solubility | Biological Activity |

|---|---|---|

| Strontium Acetate | Water-soluble | Used in osteoporosis treatment |

| Strontium Nitrate | Water-soluble | Primarily used in industrial applications |

| This compound | Organic solvent-soluble | Promising for bone health applications |

特性

CAS番号 |

2457-02-5 |

|---|---|

分子式 |

C8H16O2Sr |

分子量 |

231.83 g/mol |

IUPAC名 |

strontium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Sr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

CWRZJDZAIMOFML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |

正規SMILES |

CCCCC(CC)C(=O)O.[Sr] |

Key on ui other cas no. |

2457-02-5 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。